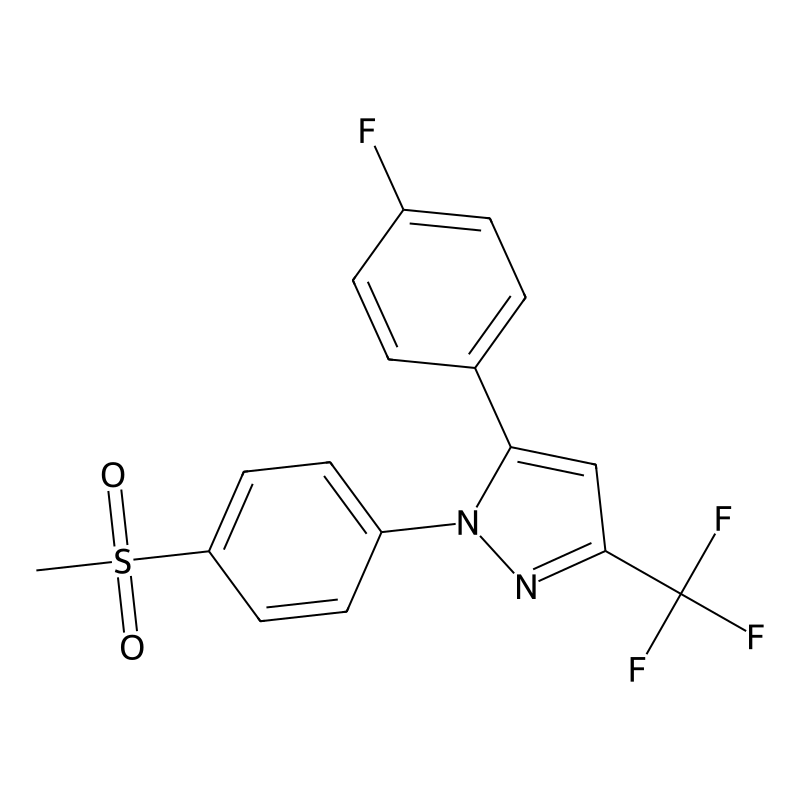SC-58125

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Chemical Properties and Availability
1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole, also known as SC-58125, is an organic compound identified by the National Center for Biotechnology Information (NCBI) PubChem database []. SC-58125 belongs to the class of heterocyclic compounds known as pyrazoles []. PubChem provides information on the structure, synonyms, and basic physical properties of SC-58125 [].
Research Areas
While the specific research applications of SC-58125 are not publicly documented, pyrazole derivatives are a class of compounds of interest in medicinal chemistry due to their diverse biological activities []. Scientific literature describes research into pyrazole derivatives for potential applications in areas such as:
SC-58125 is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response and the synthesis of prostaglandins. Its chemical structure is characterized by the presence of a sulfonamide group, which contributes to its potency and specificity against COX-2. The compound has been identified with the CAS number 162054-19-5 and has garnered interest due to its potential therapeutic applications in various inflammatory diseases and cancers.
Due to the limited information on this specific compound, its mechanism of action is unknown. However, pyrazole derivatives can exhibit various biological activities depending on the nature of the substituents. Some reported mechanisms of action of pyrazole derivatives include inhibition of enzymes, modulation of ion channels, and interaction with specific receptors [].
SC-58125 primarily functions through its inhibition of COX-2, which catalyzes the conversion of arachidonic acid into prostaglandins. The compound exhibits an IC50 value of approximately 70 nM in cultured human umbilical vein endothelial cells (HUVEC) . This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), while not significantly affecting other pathways such as thromboxane B2 or 6-keto-prostaglandin F1α . Additionally, SC-58125 has been shown to induce oxidative stress in malignant B-cells, leading to increased reactive oxygen species (ROS) production and depletion of intracellular glutathione levels .
The biological activity of SC-58125 extends beyond COX-2 inhibition. It has been observed to block the growth of carcinoma cells by delaying their progression through the G2/M phase of the cell cycle, suggesting a potential role in cancer therapy . Furthermore, studies indicate that SC-58125 enhances oxidative stress in cells, promoting apoptosis in malignant B-cells while sparing normal cells . This unique mechanism positions SC-58125 as a promising candidate for further investigation in oncology.
SC-58125 can be synthesized through several chemical pathways that typically involve the modification of existing cyclooxygenase inhibitors. The synthetic route often includes the introduction of a sulfonamide moiety to enhance selectivity for COX-2. Specific details on the synthesis are not widely published, but it generally involves multi-step organic reactions that require careful control of reaction conditions to ensure high purity and yield.
SC-58125 is unique due to its pronounced effect on ROS production and glutathione depletion, which are less emphasized in other COX inhibitors like Celecoxib or Rofecoxib. This distinct mechanism may provide additional therapeutic benefits in oncology settings where oxidative stress is a critical factor.
Interaction studies involving SC-58125 have revealed its capacity to modulate various signaling pathways within cells. For instance, treatment with SC-58125 leads to increased levels of glutamate cysteine ligase catalytic subunit mRNA and protein, indicating an upregulation of glutathione synthesis pathways . Moreover, it has been shown to increase ROS production significantly in treated cells, highlighting its role in oxidative stress mechanisms that can affect cell viability and apoptosis .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Acute Toxic
Other CAS
Wikipedia
Dates
2: Pairet M, van Ryn J. Experimental models used to investigate the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2 by non-steroidal anti-inflammatory drugs. Inflamm Res. 1998 Oct;47 Suppl 2:S93-101. Review. PubMed PMID: 9831330.
3: Folco GC. New NSAIDs and gastroduodenal damage. Ital J Gastroenterol. 1996 Dec;28 Suppl 4:28-9. Review. PubMed PMID: 9032579.
4: Seibert K, Masferrer J, Zhang Y, Gregory S, Olson G, Hauser S, Leahy K, Perkins W, Isakson P. Mediation of inflammation by cyclooxygenase-2. Agents Actions Suppl. 1995;46:41-50. Review. PubMed PMID: 7610990.







